molecular formula C16H22O4 B1373301 5-Oxo-5-(4-pentyloxyphenyl)valeric acid CAS No. 898791-97-4

5-Oxo-5-(4-pentyloxyphenyl)valeric acid

Cat. No. B1373301
M. Wt: 278.34 g/mol
InChI Key: HNWFSDWVSFUZRX-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-pentyloxyphenyl)valeric acid is a chemical compound with the molecular formula C16H22O4 . It is a derivative of 5-Oxo-5-phenylvaleric acid .


Molecular Structure Analysis

The molecular structure of 5-Oxo-5-(4-pentyloxyphenyl)valeric acid consists of a pentanoic acid chain with a ketone group at the 5th carbon. Attached to this ketone is a phenyl ring substituted with a pentyloxy group at the 4th position .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of 14C‐labelled Derivatives: 5-Hydroxy-4-keto valeric acid, a related compound, has been synthesized from amino levulinic acid. This synthesis involves Grignard reactions and oxidation processes, highlighting its potential in creating labelled compounds for research purposes (Tschesche & Wirth, 1981).

Metabolism and Biodegradation

  • Catabolism by Rat Intestinal Microbiota: A study on the catabolism of catechins by rat intestinal microbiota identified various metabolites, including 4-oxo-5-(3-hydorxyphenyl)valeric acid. This research contributes to understanding the metabolic pathways and potential biodegradation processes of related valeric acid compounds (Takagaki & Nanjo, 2013).

Polymer Production

  • Polymer Production with Pseudomonas Oleovorans: Research involving Pseudomonas oleovorans demonstrated the production of poly-3-hydroxy-5-(4'-tolyl)valerate from 5-(4'-tolyl)valeric acid. This indicates the utility of such compounds in the production of crystalline aromatic-containing bacterial polyhydroxyalkanoate (PHA), a type of biodegradable plastic (Curley et al., 1996).

Chemical Synthesis and Applications

  • Role in Metal Mediated Oxidation: The role of valeric acid, a structurally related compound, in metal-mediated oxidation processes has been studied. This research is significant for understanding the chemical significance and applications in producing industrial compounds like plasticizers and lubricants (Ghosh et al., 2015).
  • Solid-Phase Peptide Synthesis: The use of 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid in solid-phase peptide synthesis demonstrates the potential of valeric acid derivatives in the synthesis of protected peptide segments, crucial for biochemical research and pharmaceutical applications (Albericio & Bárány, 1991).

properties

IUPAC Name

5-oxo-5-(4-pentoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-3-4-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWFSDWVSFUZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645449
Record name 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(4-pentyloxyphenyl)valeric acid

CAS RN

898791-97-4
Record name 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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